BCATm Inhibition Potency: Quantitative Comparison of Recombinant Enzyme vs. Cellular Assay Activity
This compound demonstrates potent inhibition of human BCATm (branched-chain amino acid transaminase, mitochondrial) with an IC50 of 13 nM in a recombinant enzyme assay using purified human BCATm expressed in E. coli BL21 DE3 [1]. In a more physiologically relevant cellular context—differentiated primary human adipocytes—the compound maintained activity with an IC50 of 50 nM for inhibition of BCATm as assessed by remaining leucine levels via reversed-phase HPLC [2]. This represents a ~3.8-fold shift in potency between biochemical and cellular assays. In contrast, the structurally related p38 MAP kinase inhibitor EO 1428 (CAS 321351-00-2), which also contains the 2-amino-4-bromophenyl moiety, demonstrates IC50 values for inflammatory cytokine inhibition ranging from 4 nM (IL-8) to 74 nM (IL-10), a broader and less consistent potency window across targets . The target compound's dual-digit nanomolar potency in both recombinant and cellular systems indicates robust target engagement with limited potency erosion in a cellular environment.
| Evidence Dimension | BCATm inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (recombinant enzyme); IC50 = 50 nM (primary human adipocyte cellular assay) |
| Comparator Or Baseline | EO 1428 (structurally related 2-amino-4-bromophenyl-containing compound): IC50 = 4–74 nM range across multiple cytokine targets; p38α IC50 = 40 nM |
| Quantified Difference | Target compound shows 3.8-fold potency shift from biochemical to cellular assay; comparator shows ~18.5-fold potency range across targets |
| Conditions | Recombinant BCATm expressed in E. coli BL21 DE3; L-glutamate production from α-ketoglutarate measured after 10 min; differentiated primary human adipocytes; leucine quantitation by reversed-phase HPLC |
Why This Matters
The consistent sub-100 nM potency in both biochemical and cellular contexts validates this compound as a reliable tool for BCATm target engagement studies, while the comparator‘s broader potency distribution may introduce off-target confounding in cellular assays.
- [1] BindingDB. (2016). Entry BDBM50118637: IC50 = 13 nM for human BCATm (recombinant enzyme). View Source
- [2] BindingDB. (2016). Entry BDBM50118637: IC50 = 50 nM for BCATm in differentiated primary human adipocytes. View Source
